7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
The compound “7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazatricyclo framework, introduction of the dimethoxyphenyl group, and the attachment of the pyridinylmethyl group. Typical reaction conditions might include:
Formation of the triazatricyclo framework: This could involve cyclization reactions using appropriate precursors.
Introduction of the dimethoxyphenyl group: This might be achieved through electrophilic aromatic substitution or other suitable methods.
Attachment of the pyridinylmethyl group: This could involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification methods: Using techniques such as chromatography or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound might undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
The compound could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or tool for studying biological processes.
Medicine: Possible therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to specific proteins or enzymes: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Influencing cellular pathways: Altering signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: might be compared with other triazatricyclo compounds or those containing similar functional groups.
Uniqueness
Structural uniqueness: The specific arrangement of functional groups and the triazatricyclo framework.
Chemical properties: Unique reactivity or stability compared to similar compounds.
Biological activity: Distinct biological effects or therapeutic potential.
Properties
Molecular Formula |
C29H28N6O4 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H28N6O4/c1-18-6-5-12-35-26(18)33-27-22(29(35)37)15-21(28(36)32-17-20-7-4-11-31-16-20)25(30)34(27)13-10-19-8-9-23(38-2)24(14-19)39-3/h4-9,11-12,14-16,30H,10,13,17H2,1-3H3,(H,32,36) |
InChI Key |
HJLSNZBOWUGAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
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